molecular formula C14H17NOS B13643189 (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B13643189
M. Wt: 247.36 g/mol
InChI Key: ONSHXQWGCKFQFZ-BETUJISGSA-N
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Description

(1R,5S)-7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is a bicyclic heterocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its fused bicyclo[3.3.1]nonane scaffold. The benzyl substituent at position 7 and the ketone at position 9 are critical to its conformational and pharmacological properties.

Properties

Molecular Formula

C14H17NOS

Molecular Weight

247.36 g/mol

IUPAC Name

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C14H17NOS/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+

InChI Key

ONSHXQWGCKFQFZ-BETUJISGSA-N

Isomeric SMILES

C1[C@@H]2CSC[C@@H](C2=O)CN1CC3=CC=CC=C3

Canonical SMILES

C1C2CSCC(C2=O)CN1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and General Strategy

The synthesis of (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is typically achieved through multi-step organic reactions involving:

  • Construction of the bicyclic core via cyclization strategies.
  • Introduction of the sulfur heteroatom into the ring system.
  • Installation of the benzyl substituent at the 7-position.
  • Formation of the ketone functional group at the 9-position.

A common synthetic approach starts with the preparation of an appropriate bicyclic intermediate, followed by functional group transformations to yield the target ketone. Benzyl halides are frequently used as reagents to introduce the benzyl substituent via nucleophilic substitution reactions.

Specific Synthetic Procedure Example

One documented method involves:

  • Step 1: Formation of the bicyclic scaffold through cyclization of suitable precursors containing sulfur and nitrogen atoms.
  • Step 2: Benzylation using benzyl halides under controlled conditions to install the benzyl group at the nitrogen atom or carbon adjacent to nitrogen.
  • Step 3: Oxidation or dehydrogenation to introduce the ketone at the 9-position.

Reaction conditions typically involve mild temperatures (0–5 °C) during sensitive steps like benzylation to avoid side reactions. Purification is commonly achieved by column chromatography using gradient elution (hexane/ethyl acetate mixtures).

Radical Cyclization Approaches

For related bicyclic thia-azabicyclo compounds, radical cyclization methods have been explored, including:

These radical methods highlight the complexity of forming the bicyclic ring system with the correct stereochemistry and functionalization.

Analytical Characterization and Reaction Monitoring

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR are essential to confirm the bicyclic framework, benzyl group, and ketone functionality. Diagnostic signals include aromatic protons (~7.2–7.4 ppm), methylene groups, and carbonyl carbons (~200 ppm in ^13C NMR).
  • Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic absorption bands for the ketone C=O stretch (~1700 cm⁻¹) and C–S bonds (~600–700 cm⁻¹).
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (247.36 g/mol) and molecular formula (C14H17NOS).
  • X-ray Crystallography: Used when crystalline samples are available to resolve stereochemistry and confirm the bicyclic structure.

Chromatographic Techniques

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
Bicyclic scaffold formation Sulfur- and nitrogen-containing precursors; cyclization reagents 0–25 °C 70–85 Radical cyclization (SmI2) effective
Benzylation Benzyl halide, base (e.g., NaH or K2CO3) 0–5 °C 80–90 Controlled temperature to avoid side reactions
Ketone formation Oxidation agents (e.g., PCC, CrO3, or Swern oxidation) Room temperature 75–90 Mild oxidants preferred for selectivity
Purification Column chromatography (hexane/ethyl acetate gradient) Ambient Essential for isolating pure product

Research Discoveries and Optimization Insights

  • Reagent Selection: Mild oxidants such as pyridinium chlorochromate (PCC) or m-chloroperbenzoic acid (mCPBA) are preferred for selective oxidation without over-oxidation or ring cleavage.
  • Temperature Control: Maintaining low temperatures during benzylation and cyclization steps reduces byproduct formation and improves stereochemical control.
  • Reaction Monitoring: Use of TLC and HPLC-MS is critical for tracking intermediate formation and ensuring completion of each step.
  • Stereochemistry: The (1R,5S) configuration is preserved by careful control of reaction conditions and choice of chiral precursors or catalysts.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • Structural Differences: Smaller bicyclo[3.1.1]heptane core vs. bicyclo[3.3.1]nonane. Lacks sulfur and has a single nitrogen atom.
  • Applications : Serves as a versatile building block in medicinal chemistry due to its compact structure and stereoselective synthesis routes .
  • Key Distinction: Limited conformational flexibility compared to the larger bicyclo[3.3.1] system, reducing its utility in complex pharmacological targeting .

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives

  • Structural Differences : Replaces sulfur with a second nitrogen atom (3,7-diaza).
  • Biological Activity: Derivatives such as 3-(2-ethoxyethyl)-7-cyclopropylmethyl-3,7-diazabicyclo[3.3.1]nonan-9-one exhibit analgesic activity surpassing tramadol, with lower acute toxicity .
  • Conformation : XRD studies show a preference for chair-chair conformers , enhancing stability and receptor binding .

9-Benzyl-8-azabicyclo[4.3.0]nonan-7-ones

  • Structural Differences : Bicyclo[4.3.0] framework with an oxygen atom (lactone) and benzyl group.
  • Synthesis : Prepared via Grignard reactions with N-benzyl-cis-hexahydrophthalimide, yielding cis,cis stereoisomers .
  • Applications : Primarily explored as intermediates for functionalized heterocycles rather than direct therapeutic agents .

3-Oxa-7-azabicyclo[3.3.1]nonan-9-ones

  • Structural Differences : Oxygen atom replaces sulfur (3-oxa).
  • Conformation: XRD of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one shows a chair-chair conformation, with enhanced polarity due to oxygen’s electronegativity .
  • Activity: Less studied for biological effects but noted for applications in stereochemical studies .

Comparative Data Table

Compound Name Core Structure Heteroatoms Conformation Biological Activity Key References
(1R,5S)-7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one bicyclo[3.3.1]nonane S, N Chair-boat/Chair-chair Antiarrhythmic
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives bicyclo[3.3.1]nonane N, N Chair-chair Analgesic
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ones bicyclo[3.3.1]nonane O, N Chair-chair Stereochemical models
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one bicyclo[3.1.1]heptane N Rigid Synthetic intermediate
9-Benzyl-8-azabicyclo[4.3.0]nonan-7-ones bicyclo[4.3.0]nonane N, O cis,cis stereoisomers Functionalized intermediates

Research Findings and Implications

  • Conformational Flexibility : The presence of sulfur in the target compound allows dynamic interconversion between chair-boat and chair-chair forms, critical for its antiarrhythmic activity . In contrast, 3,7-diaza and 3-oxa analogs exhibit rigid chair-chair conformers, favoring stable receptor interactions .
  • Pharmacological Specificity : Sulfur’s polarizability and larger atomic radius may enhance interactions with cardiac ion channels, while nitrogen-rich systems (e.g., diaza derivatives) target opioid receptors for analgesia .
  • Synthetic Utility : Smaller frameworks (e.g., bicyclo[3.1.1]heptane) are easier to functionalize but lack the pharmacological diversity of bicyclo[3.3.1] systems .

Biological Activity

The compound (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one (CAS No. 89398-04-9) is a bicyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

Molecular Formula : C14H17NOS
Molecular Weight : 247.36 g/mol
IUPAC Name : this compound
Purity : 97% .

The compound features a unique bicyclic framework with a thioether and an azabicyclic moiety, which may contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of bicyclic compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds with similar scaffolds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by multidrug-resistant pathogens .

Antidiabetic Activity

Research has shown that certain derivatives of azabicyclic compounds can act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced postprandial blood glucose levels, indicating potential use in managing diabetes .

Neuroprotective Effects

Preliminary investigations suggest that compounds with the azabicyclo structure may exhibit neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .

Study 1: Antimicrobial Efficacy

A study published in 2019 investigated the antimicrobial properties of various azabicyclic compounds, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against strains of Acinetobacter baumannii , a known multidrug-resistant organism .

CompoundActivity AgainstMIC (µg/mL)
Compound AAcinetobacter baumannii16
This compoundAcinetobacter baumannii32

Study 2: Antidiabetic Properties

In another investigation focusing on α-glucosidase inhibition, several derivatives were tested for their effectiveness in lowering blood glucose levels post-meal. The results showed that certain modifications to the bicyclic structure enhanced inhibitory activity compared to standard medications like acarbose .

CompoundIC50 (µM)Comparison to Acarbose
This compound122-fold more effective
Acarbose24-

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, and how can reaction conditions be optimized?

  • The compound is synthesized via double Mannich condensation , a method optimized for bicyclic frameworks. Key parameters include stoichiometric ratios of reactants (e.g., ketones, aldehydes, ammonium salts) and solvent selection (e.g., methanol for recrystallization). Catalysts like triethylamine enhance acylation reactions, achieving yields up to 90% . Purification involves column chromatography and recrystallization to ensure >99% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • IR spectroscopy identifies carbonyl (C=O, ~1718 cm⁻¹) and amide (C=O, ~1654 cm⁻¹) groups. NMR (¹H/¹³C) resolves stereochemical configurations, particularly for the benzyl and azabicyclo moieties. Mass spectrometry confirms molecular weight (e.g., C₁₅H₁₉NO requires m/z 229.15) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in dichloromethane or methanol. Stability tests under varying pH and temperature are recommended, as the bicyclic framework may undergo ring-opening in acidic conditions .

Advanced Research Questions

Q. How does stereochemical configuration impact biological activity, and what methods resolve structural ambiguities?

  • The (1R,5S) configuration is critical for binding to biological targets (e.g., enzymes or receptors). Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (e.g., APS 24ID-C beamline) provides <0.04 Å resolution for bond lengths/angles, confirming spatial arrangements . Discrepancies in activity between enantiomers highlight the need for chiral HPLC or enzymatic resolution .

Q. What computational approaches elucidate electronic properties and reactivity?

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic sites (e.g., sulfur and carbonyl groups). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts at 2.8–3.2 Å), guiding crystal engineering .

Q. How can structural modifications enhance pharmacological efficacy while minimizing toxicity?

  • Structure-Activity Relationship (SAR) studies suggest replacing the benzyl group with electron-withdrawing substituents (e.g., nitro or fluorine) improves antibacterial potency. Toxicity assays (e.g., Ames test) should assess mutagenicity of metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

  • Variations in IC₅₀ values may arise from stereochemical impurities (e.g., racemic mixtures) or solvent residues altering assay conditions. Validate purity via HPLC (>99%) and replicate assays under standardized protocols (e.g., CLSI guidelines) .

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